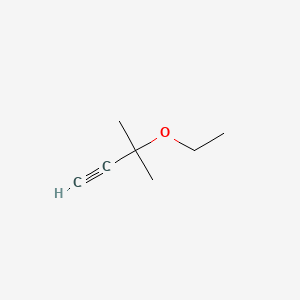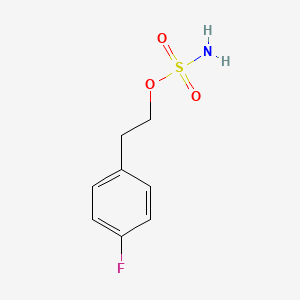
Sulfamic acid, 2-(4-fluorophenyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamic acid, 2-(4-fluorophenyl)ethyl ester is a chemical compound that combines the properties of sulfamic acid and a fluorinated aromatic ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, 2-(4-fluorophenyl)ethyl ester typically involves the esterification of sulfamic acid with 2-(4-fluorophenyl)ethanol. This reaction can be catalyzed by various acid catalysts, such as sulfuryl fluoride, which mediates the dehydrative coupling of carboxylic acids with alcohols at room temperature . The reaction conditions generally include mild temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Sulfamic acid, 2-(4-fluorophenyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group yields carboxylic acids, while reduction produces alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as halogens or nitro groups.
Aplicaciones Científicas De Investigación
Sulfamic acid, 2-(4-fluorophenyl)ethyl ester has several scientific research applications:
Biology: The compound’s fluorinated aromatic structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which sulfamic acid, 2-(4-fluorophenyl)ethyl ester exerts its effects involves its interaction with molecular targets through its ester and aromatic groups. The ester group can participate in hydrolysis reactions, releasing the active sulfamic acid moiety. The fluorinated aromatic ring can enhance binding affinity to specific proteins or enzymes, influencing biological pathways and reactions.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamic acid, 2-(3-trifluoromethylphenyl)ethyl ester: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
Sulfamic acid, 2-(4-chlorophenyl)ethyl ester: Contains a chlorine atom instead of a fluorine atom.
Sulfamic acid, 2-(4-bromophenyl)ethyl ester: Contains a bromine atom instead of a fluorine atom.
Uniqueness
Sulfamic acid, 2-(4-fluorophenyl)ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design and materials science.
Propiedades
Número CAS |
497964-19-9 |
|---|---|
Fórmula molecular |
C8H10FNO3S |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)ethyl sulfamate |
InChI |
InChI=1S/C8H10FNO3S/c9-8-3-1-7(2-4-8)5-6-13-14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |
Clave InChI |
HOPGJORGUFTJCW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCOS(=O)(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


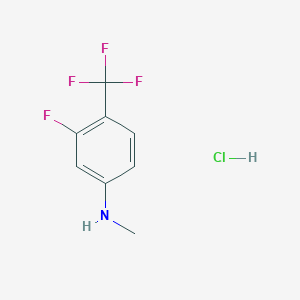
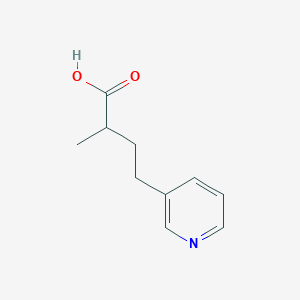
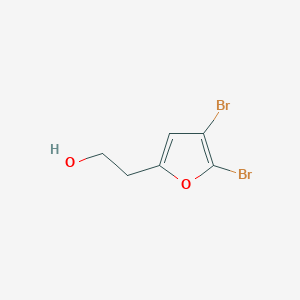
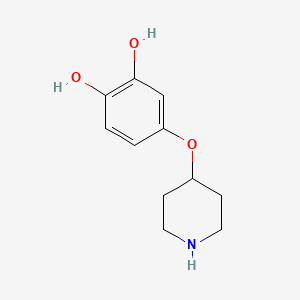
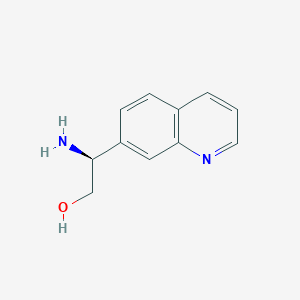
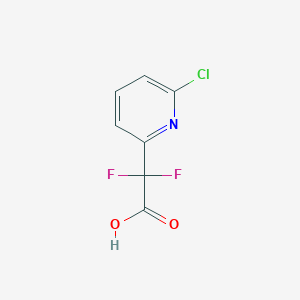
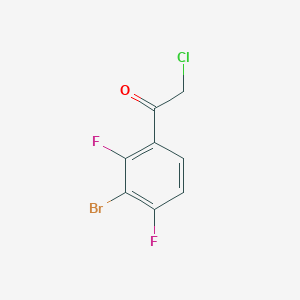

![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
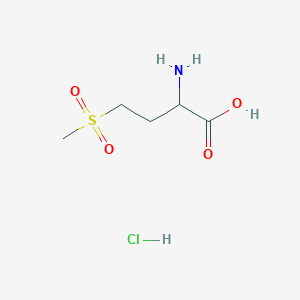
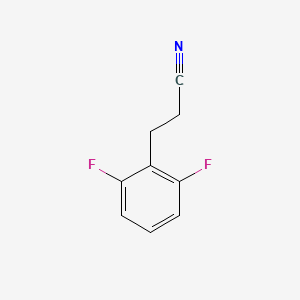
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)
